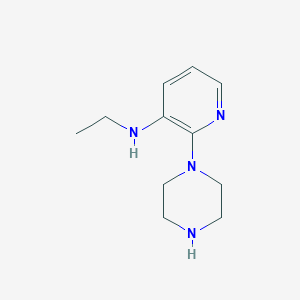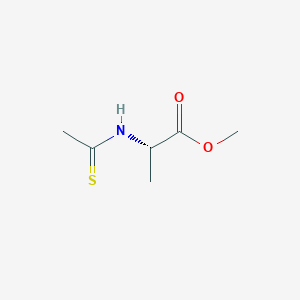
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of L-alanine, an amino acid that is essential for the synthesis of proteins in the human body. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the inhibition of cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have antimicrobial properties. Additionally, it has been found to be elevated in the blood of patients with certain types of cancer and other diseases, making it a potential biomarker for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) in lab experiments include its potential therapeutic applications, as well as its antimicrobial properties. Additionally, it has been shown to be a potential biomarker for certain diseases, which could be useful in diagnostic testing. However, the limitations of using this compound in lab experiments include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)). One area of interest is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for cancer and other diseases. Finally, the potential use of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) as a biomarker for certain diseases warrants further investigation.
Métodos De Síntesis
The synthesis method of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) involves the reaction of L-alanine with thioacetic acid and methanol in the presence of a catalyst. The reaction results in the formation of the L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) compound. This synthesis method has been optimized for high yield and purity and has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as a biomarker for certain diseases, as it has been found to be elevated in the blood of patients with certain types of cancer and other diseases.
Propiedades
Número CAS |
116287-43-5 |
|---|---|
Nombre del producto |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
methyl (2S)-2-(ethanethioylamino)propanoate |
InChI |
InChI=1S/C6H11NO2S/c1-4(6(8)9-3)7-5(2)10/h4H,1-3H3,(H,7,10)/t4-/m0/s1 |
Clave InChI |
TUTJNEWABHIOJP-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=S)C |
SMILES |
CC(C(=O)OC)NC(=S)C |
SMILES canónico |
CC(C(=O)OC)NC(=S)C |
Sinónimos |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



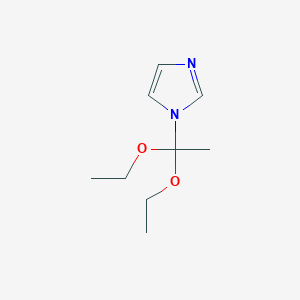
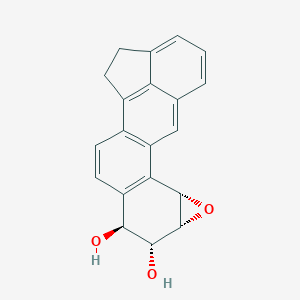
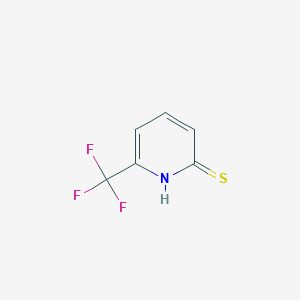
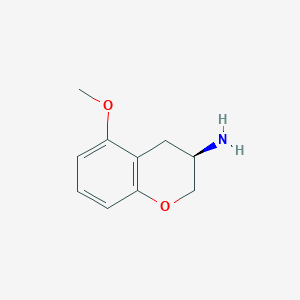
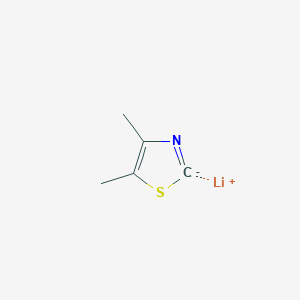
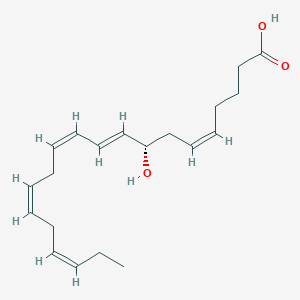
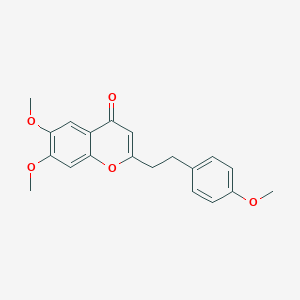
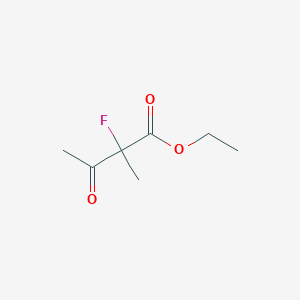
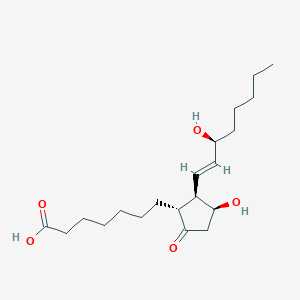
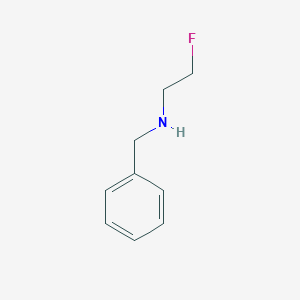

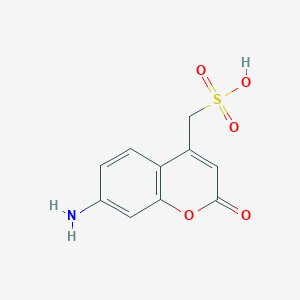
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
